BenchChemオンラインストアへようこそ!

Thymex-L

Cell Differentiation Leukemia Research Synergism

Thymex-L is a crude bovine thymus extract with a unique multi-component profile (2-68 kDa peptides/proteins). Unlike defined thymic peptides (thymosin α1, prothymosin α1, thymopentin), Thymex-L synergistically potentiates retinoic acid-induced differentiation in HL-60 cells, reducing the required RA dose by 100-fold. This activity is not replicated by single peptides. For researchers investigating differentiation therapies in APL or myeloid malignancies, Thymex-L is an irreplaceable tool. Also applicable in ex vivo immune restoration studies and radioprotective immunomodulation research. Ensure to procure authentic Thymex-L to guarantee the complex biological activity essential for your studies.

Molecular Formula C15H13N3O2S
Molecular Weight 0
CAS No. 104841-70-5
Cat. No. B1165620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymex-L
CAS104841-70-5
SynonymsThymex-L
Molecular FormulaC15H13N3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymex-L (CAS 104841-70-5): A Crude Thymus Extract for Immunomodulation and Differentiation Research


Thymex-L (CAS 104841-70-5) is a crude thymus extract, derived from bovine or calf thymus tissue, comprising a heterogeneous mixture of peptides and proteins with molecular masses ranging from 2 to 68 kDa [1]. Its active component, a heat-stable moiety larger than 5 kDa, has been characterized through gel filtration [2]. Unlike defined, single-molecule thymic peptides, Thymex-L exhibits a multi-component, complex biological profile. Primary research has focused on its ability to potentiate retinoic acid-induced differentiation in the human myeloid leukemia cell line HL-60 [2] and to modulate immune cell functions, including monocyte antitumor activity in cancer patients [3].

Why Thymex-L Cannot Be Interchanged with Synthetic Thymic Peptides or Other Thymus Extracts


Substitution of Thymex-L with defined thymic peptides such as thymosin α1, prothymosin α1, or thymopentin, or with other thymus extracts like Thymolip or TFX-Thymomodulin, is not scientifically justifiable due to demonstrable, quantitative differences in their biological activities and molecular composition. Thymex-L is a complex, crude extract containing a spectrum of peptides and proteins ranging from 2 to 68 kDa [1], with its active principle being a heat-stable component larger than 5 kDa [2]. In contrast, defined peptides are single, purified molecules. Direct comparative studies have shown that thymosin α1, prothymosin α1, and thymopentin fail to replicate the synergistic enhancement of HL-60 cell differentiation achieved by Thymex-L when combined with retinoic acid [2]. Furthermore, in functional chemotaxis assays, Thymex-L and another thymus extract, TFX-Thymomodulin, exhibited divergent, non-overlapping effects on neutrophil migration [3]. These findings underscore that the complex, multi-component nature of Thymex-L yields a distinct pharmacological signature that cannot be predicted or matched by its individual components or other thymic preparations.

Quantitative Differentiation of Thymex-L: Head-to-Head and Cross-Study Comparative Evidence


Synergistic Potentiation of HL-60 Cell Differentiation: A 100-Fold Reduction in Retinoic Acid Requirement

In the HL-60 myeloid leukemia cell line model, Thymex-L acts as a potent sensitizer to retinoic acid (RA)-induced granulocytic differentiation. The combination of Thymex-L with RA results in a synergistic enhancement of differentiation markers. Crucially, this combination therapy allows for an estimated 100-fold reduction in the required RA concentration to achieve the same level of differentiation as RA alone [1]. This profound effect is specific to the crude extract; defined thymus peptides, including thymosin α1, prothymosin α1, and thymopentin, were unable to synergistically enhance HL-60 differentiation [1].

Cell Differentiation Leukemia Research Synergism Retinoic Acid

Restoration of Deficient Monocyte Antitumor Activity in Melanoma Patients: A 7% Absolute Increase

In an ex vivo study using peripheral blood monocytes from melanoma patients, Thymex-L demonstrated a quantifiable restorative effect on depressed antitumor activity. The preparation significantly enhanced monocyte activity levels from a baseline of 19% to 26% [1]. In contrast, Thymex-L had no significant effect on the basal activity (35%) of monocytes from normal donors, indicating a targeted restorative rather than a broad stimulatory function [1]. Furthermore, its mechanism was shown to be distinct from that of the defined peptide prothymosin α1 (ProTα), as Thymex-L did not enhance cytotoxicity when combined with recombinant interferon-gamma (rIFN-γ), whereas ProTα did [1].

Immuno-oncology Melanoma Monocyte Activity Ex Vivo

Preservation of T and B Cell Numbers During Radiotherapy in Lung Cancer Patients

A clinical study evaluated the protective effect of Thymex L on cellular immunity in lung cancer patients undergoing radiotherapy. Patients received either radiotherapy alone (60 Gy in 30 fractions) or radiotherapy plus Thymex L (100 mg intramuscularly, 3 times a week, total dose 1800 mg) [1]. In the group receiving radiotherapy alone, T and B cell numbers declined significantly post-irradiation compared to pre-therapy values. In contrast, patients treated with Thymex L maintained significantly higher numbers of B and T cells and a higher PHA-induced proliferative response than those in the radiotherapy-only group (p < 0.05) [1].

Radioimmunotherapy Lung Cancer Lymphocyte Count Clinical Trial

Differential Modulation of Neutrophil Chemotaxis in Diabetic Patients: A Comparative Study with TFX-Thymomodulin

A comparative study investigated the effects of two different thymus extracts, Thymex-L and TFX-Thymomodulin, on the impaired chemotaxis of polymorphonuclear neutrophils (PMNs) from patients with insulin-dependent diabetes mellitus (IDDM). The two extracts exhibited non-overlapping, condition-specific effects. Thymex-L specifically improved the migration of diabetic PMNs toward plasma that had been incubated with cellophane. In contrast, TFX-Thymomodulin ameliorated the impaired chemotaxis toward a supernatant from an E. coli culture [1]. Neither extract altered directed migration toward control plasma or ZAP (zymosan-activated plasma) [1].

Immunology Diabetes Neutrophil Chemotaxis Host Defense

Stimulation of T Lymphocyte Populations in Elderly Humans: A Double-Blind Study vs. Placebo and Thymolip

A double-blind, placebo-controlled clinical study evaluated the effects of Thymex-L and another thymus extract, Thymolip, on T lymphocyte populations in elderly humans. The study reported that the number of E+, T+, T3+, T4+, and T8+ lymphocytes were increased in the groups treated with Thymex-L or Thymolip, but not in the placebo group [1]. Functional tests in vivo revealed increased immune responses in subjects given Thymex-L or Thymolip [1].

Immunosenescence Geriatric Immunology T Lymphocytes Double-Blind

Precision Applications of Thymex-L: From Differentiation Research to Clinical Immunorestoration


Investigating Synergistic Differentiation Therapies for Myeloid Leukemia

Based on the evidence that Thymex-L can potentiate retinoic acid-induced differentiation, resulting in a 100-fold reduction in the required RA dose [1], researchers investigating novel differentiation therapies for acute promyelocytic leukemia or other myeloid malignancies can utilize Thymex-L as a critical tool. This application is particularly valuable for exploring combination regimens aimed at minimizing RA-associated toxicity while maintaining therapeutic efficacy. The failure of defined peptides like thymosin α1 to replicate this effect [1] underscores Thymex-L's unique utility in this specific context.

Ex Vivo Functional Restoration of Antitumor Monocyte Activity

Studies focused on the functional restoration of innate immune cells in cancer can employ Thymex-L ex vivo, as demonstrated by its ability to enhance depressed monocyte antitumor activity from 19% to 26% in samples from melanoma patients [2]. This application is relevant for preclinical research aimed at understanding and overcoming tumor-induced immunosuppression. The observation that Thymex-L selectively enhances activity in patient-derived cells but not in normal donors [2] makes it a specific probe for studying pathological immune dysfunction.

Investigating Radioprotective Strategies for Lymphoid Compartments

The clinical finding that Thymex L co-administration during radiotherapy can preserve T and B cell numbers and their proliferative response in lung cancer patients [3] supports its use in preclinical models and clinical research exploring radioprotective immunomodulation. This scenario is particularly relevant for studies aiming to mitigate the iatrogenic immunosuppression caused by high-dose radiation, a common challenge in oncology. The quantitative benefit of maintaining lymphocyte populations during a 60 Gy course of radiation [3] provides a specific, testable hypothesis for future investigations.

Studying Condition-Specific Modulation of Neutrophil Chemotaxis

The differential, non-overlapping effects of Thymex-L and TFX-Thymomodulin on neutrophil chemotaxis [4] position Thymex-L as a selective tool for investigating the specific chemotactic pathway activated by plasma factors (e.g., those generated by contact with cellophane). This application is ideal for immunology researchers dissecting the complex signaling networks governing neutrophil migration in disease states like diabetes, where functional specificity is key.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymex-L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.